3,4-Dibromo-2-fluorobenzyl bromide
Description
Overview of Benzylic Halides in Chemical Transformations
The carbon atom adjacent to a benzene (B151609) ring is known as the benzylic position. This position is exceptionally reactive due to the ability of the aromatic ring to stabilize intermediates through resonance. nih.govsigmaaldrich.com Benzylic halides, such as benzyl (B1604629) bromide, are compounds where a halogen is attached to this benzylic carbon.
They are highly susceptible to nucleophilic substitution reactions, often proceeding readily via both SN1 and SN2 mechanisms. synquestlabs.com The SN1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation, where the positive charge is delocalized into the ortho and para positions of the benzene ring. nih.gov Primary benzylic halides typically favor the concerted SN2 pathway. synquestlabs.com Furthermore, the benzylic position can be halogenated under free-radical conditions, again benefiting from the formation of a resonance-stabilized benzylic radical. sigmaaldrich.comprepchem.com This enhanced reactivity makes benzylic halides versatile building blocks in organic synthesis. prepchem.com
Importance of Halogen Substitution Patterns in Aromatic Systems
The presence and position of halogen atoms on the benzene ring profoundly influence the molecule's reactivity. Halogens exert two opposing electronic effects: an electron-withdrawing inductive effect due to their high electronegativity and an electron-donating resonance effect via their lone pairs. guidechem.comechemi.com
Contextualizing 3,4-Dibromo-2-fluorobenzyl bromide within Contemporary Synthetic and Mechanistic Research
While direct studies on this compound are limited, its structural analogues are valuable intermediates in medicinal chemistry and materials science. ontosight.ainih.gov For instance, related compounds like 4-Bromo-2-fluorobenzyl bromide are used in the synthesis of complex heterocyclic molecules for pharmaceutical research. synquestlabs.com The tri-halogenated structure of this compound makes it a potentially valuable precursor for creating highly functionalized molecules. The reactive benzylic bromide handle allows for its incorporation into larger structures via nucleophilic substitution, while the three distinct halogens on the aromatic ring offer sites for sequential and regioselective cross-coupling reactions, enabling the construction of complex molecular architectures that would be difficult to access otherwise. The unique substitution pattern—two adjacent bromines and a fluorine—could be leveraged to control the orientation of subsequent modifications, making it a tailored building block for targeted synthesis.
Properties of Halogenated Benzyl Bromide Isomers
| Property | 4-Bromo-2-fluorobenzyl bromide | 2-Bromo-4-fluorobenzyl bromide | 2-Fluorobenzyl bromide |
| CAS Number | 76283-09-5 synquestlabs.combiosynth.com | 61150-57-0 sigmaaldrich.com | 446-48-0 |
| Molecular Formula | C₇H₅Br₂F synquestlabs.combiosynth.com | C₇H₅Br₂F sigmaaldrich.com | C₇H₆BrF |
| Molecular Weight | 267.92 g/mol synquestlabs.combiosynth.com | 267.92 g/mol sigmaaldrich.com | 189.02 g/mol |
| Physical State | White to off-white low melting solid evitachem.com | Solid sigmaaldrich.com | Liquid |
| Melting Point | 33-36 °C synquestlabs.comevitachem.com | 47 °C sigmaaldrich.com | N/A |
| Boiling Point | 126 °C at 19 mmHg evitachem.com | N/A | 84-85 °C at 15 mmHg |
| Density | ~1.9 g/cm³ evitachem.com | N/A | 1.567 g/mL at 25 °C |
This table is populated with data for related isomers to provide context for the likely properties of this compound.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-(bromomethyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOMYFUAOGPFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Reactivity Profiles of 3,4 Dibromo 2 Fluorobenzyl Bromide
The reactivity of 3,4-Dibromo-2-fluorobenzyl bromide is primarily dictated by nucleophilic substitution at the benzylic carbon. Benzylic halides are a unique class of substrates because they can undergo nucleophilic substitution via both SN1 and SN2 mechanisms. ncert.nic.inspcmc.ac.in The presence of the benzene (B151609) ring allows for potential stabilization of intermediates and transition states, while the halogen substituents on the ring introduce significant electronic and steric effects that modulate the reaction pathway. spcmc.ac.in
SN1 Pathways and Carbocationic Intermediates
The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a carbocation intermediate. The second step involves a rapid attack of a nucleophile on this carbocation. For benzylic substrates, the intermediate is a benzylic carbocation. ncert.nic.inlibretexts.org
The viability of an SN1 pathway is critically dependent on the stability of the carbocation intermediate. For this compound, the intermediate would be the 3,4-Dibromo-2-fluorobenzyl carbocation. The stability of this carbocation is influenced by the electronic effects of the three halogen substituents on the aromatic ring.
Resonance and Inductive Effects: Benzylic carbocations are inherently stabilized by resonance, where the positive charge is delocalized over the aromatic ring. stackexchange.comlibretexts.org However, halogen substituents exert two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density through the sigma bonds. This effect is strong and tends to destabilize a nearby positive charge. All three halogens (F and two Br atoms) in the molecule exert a significant destabilizing inductive effect on the benzylic carbocation.
Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system, which can help to stabilize the carbocation. This effect is most pronounced for substituents at the ortho and para positions.
Combined Effect on 3,4-Dibromo-2-fluorobenzyl Carbocation:
The ortho-fluoro substituent exerts a very strong -I effect, which significantly destabilizes the adjacent carbocation. Its +M effect is less effective at stabilizing the carbocation compared to its electron-withdrawing nature.
The para-bromo substituent can delocalize a lone pair to the benzylic carbon via the +M effect, offering some stabilization. However, this is counteracted by its -I effect.
The meta-bromo substituent can only exert a destabilizing -I effect, as the resonance effect does not effectively operate from the meta position.
For an SN1 reaction to occur, the choice of solvent is critical. libretexts.org Polar protic solvents, such as water, methanol, and ethanol, are most effective at promoting SN1 reactions. quora.comquora.compressbooks.pub This is because they can stabilize both the carbocation intermediate and the leaving group through solvation. libretexts.orgslideshare.net The solvent's hydrogen atoms, which are electron-poor, can solvate the anionic leaving group, while the electron-rich oxygen or nitrogen atoms of the solvent can solvate the carbocation. libretexts.org The rate of SN1 reactions increases dramatically with increasing solvent polarity.
The character of the nucleophile has little to no effect on the rate of an SN1 reaction because the nucleophile is not involved in the rate-determining step. libretexts.org Therefore, even weak, neutral nucleophiles can participate effectively once the carbocation is formed.
Table 1: Illustrative Effect of Solvent Polarity on SN1 Reaction Rate (Data shown for the solvolysis of a model tertiary substrate, 2-chloro-2-methylpropane, to illustrate the general principle)
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Ethanol (C₂H₅OH) | 24.3 | 1 |
| 80% Ethanol / 20% Water | - | 4 |
| 40% Ethanol / 60% Water | - | 100 |
| Water (H₂O) | 78.4 | 100,000 |
| This table demonstrates the significant rate enhancement of SN1 reactions in more polar solvents. Source: Adapted from general organic chemistry principles. libretexts.org |
SN2 Pathways and Transition State Analysis
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. libretexts.org This process involves a five-coordinate, trigonal bipyramidal transition state. nih.gov The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.
The rate of an SN2 reaction is highly sensitive to both steric and electronic factors within the substrate.
Steric Effects: SN2 reactions are susceptible to steric hindrance. Bulky substituents near the reaction center can impede the backside attack of the nucleophile, slowing the reaction rate. libretexts.orgnih.gov In this compound, the ortho-fluoro group, despite being the smallest halogen, introduces steric crowding around the benzylic carbon. This hindrance, while modest, would be expected to decrease the SN2 reaction rate compared to a non-ortho-substituted benzyl (B1604629) bromide.
Electronic Effects: The electronic nature of the substituents also plays a crucial role.
The strong inductive electron withdrawal (-I effect) from the three halogen atoms makes the benzylic carbon more electron-deficient (more electrophilic). This enhanced electrophilicity makes the carbon a more attractive target for the incoming nucleophile, which would tend to accelerate the SN2 reaction.
The pi-system of the benzene ring can overlap with the p-orbitals of the reacting carbon in the transition state, providing stabilization through conjugation. spcmc.ac.in
For this compound, there is a competition between the rate-slowing steric effect of the ortho-fluoro group and the rate-accelerating electronic effect of the three halogens. Given that the electronic effect enhances the carbon's electrophilicity and the steric hindrance from fluorine is relatively small, it is plausible that the SN2 pathway remains a viable and potentially favored mechanism, particularly with strong nucleophiles in polar aprotic solvents.
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms. youtube.com A secondary alpha-deuterium KIE (kH/kD) is measured by comparing the reaction rate of the normal substrate with that of a substrate where the hydrogens on the alpha-carbon (the carbon bearing the leaving group) are replaced with deuterium.
For SN2 Reactions: In an SN2 transition state, the C-H bonds are not being broken, but their vibrational frequencies change as the carbon rehybridizes from sp³ towards sp². This typically results in a small, normal KIE (kH/kD slightly greater than 1.0) or an inverse KIE (kH/kD slightly less than 1.0), often in the range of 0.95-1.05 per deuterium. cdnsciencepub.com
For SN1 Reactions: The formation of a planar sp²-hybridized carbocation in an SN1 reaction leads to a more significant weakening of the C-H bending vibrations. This results in a larger normal KIE, typically around 1.10-1.15 per deuterium. stackexchange.com
While no experimental KIE data exists for this compound, a measurement could distinguish between the pathways. An observed kH/kD value close to 1.0 would strongly support an SN2 mechanism, while a value around 1.1-1.2 would indicate an SN1 mechanism. It has been noted that sterically crowded systems undergoing SN2 reactions can sometimes exhibit unusually large KIEs due to the relief of steric strain in the transition state. cdnsciencepub.com
Table 2: Typical Secondary α-Deuterium Kinetic Isotope Effects (KIE)
| Reaction Mechanism | Hybridization Change (Cα) | Typical kH/kD Value (per α-D) |
| SN1 | sp³ → sp² | ~1.10 - 1.15 |
| SN2 | sp³ → ~sp² (transition state) | ~0.95 - 1.05 |
| This table provides a conceptual guide for how KIE values can be used to differentiate between SN1 and SN2 mechanisms. youtube.comstackexchange.com |
Halogen Exchange Reactions and Their Mechanisms
Electrophilic Aromatic Substitution with this compound as an Electrophile
In this context, the entire 3,4-Dibromo-2-fluorobenzyl group acts as the electrophile in a Friedel-Crafts alkylation reaction. mt.comnih.gov The reaction involves the alkylation of an electron-rich aromatic compound (the nucleophile) with the benzylic electrophile generated from this compound.
The Friedel-Crafts alkylation mechanism is initiated by the activation of the benzyl bromide with a Lewis acid, typically AlCl₃ or FeCl₃. mt.comlibretexts.org
Formation of the Electrophile : The Lewis acid coordinates to the bromine atom of the CH₂Br group, weakening the C-Br bond. This generates a highly electrophilic species, which can be described as a polarized Lewis acid-base complex or a discrete benzylic carbocation. mt.com
Nucleophilic Attack : The π-electrons of a nucleophilic aromatic ring (e.g., benzene or toluene) attack the electrophilic benzylic carbon. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation : A base, typically the [AlCl₃Br]⁻ complex, removes a proton from the site of alkylation on the aromatic ring, restoring aromaticity and regenerating the Lewis acid catalyst. mt.com
The regioselectivity of the attack on the nucleophilic arene is governed by its own substituents. For example, alkylation of toluene (B28343) would primarily yield ortho and para isomers. A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the newly introduced alkyl group activates the aromatic ring for further substitution. libretexts.org
The substituents on the electrophile (this compound) also play a crucial role. The fluorine and two bromine atoms on its aromatic ring are strongly deactivating due to their inductive electron-withdrawing effects. libretexts.org This effect is primarily transmitted through the sigma bonds.
Lewis acid catalysis is essential for generating a sufficiently potent electrophile from the benzyl bromide. mt.comnih.gov Strong Lewis acids like AlCl₃ or FeCl₃ are required to polarize or cleave the C-Br bond of the bromomethyl group. libretexts.org
The Lewis acid forms a complex with the benzylic bromine atom:
R-CH₂-Br + AlCl₃ ⇌ R-CH₂-Br···AlCl₃ ⇌ R-CH₂⁺ + [AlCl₃Br]⁻
This complexation makes the benzylic carbon significantly more electrophilic. The choice and strength of the Lewis acid can be tuned to control the reactivity. While traditional Friedel-Crafts reactions often use stoichiometric amounts of the catalyst, modern methods have been developed that use only catalytic amounts. nih.govbeilstein-journals.org In the case of polyhalogenated substrates like this compound, a strong Lewis acid is necessary to overcome the deactivating effects of the ring substituents on the stability of the carbocationic intermediate.
Table 2: Summary of Compound Reactivity
| Compound Name | Role in Reaction | Key Reactive Site | Influencing Factors |
| This compound | Electrophile | Benzylic C-Br bond | Lewis acid catalysis, stability of benzylic carbocation. mt.com |
| Nucleophilic Arene (e.g., Toluene) | Nucleophile | Aromatic C-H bond | Activating/deactivating nature of its own substituents. makingmolecules.com |
Radical-Mediated Reactions Involving the Benzylic Position
The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, leading to the formation of a benzylic radical. This reactivity is a cornerstone of several synthetic transformations.
Generation and Reactivity of Benzylic Radical Intermediates
The 3,4-dibromo-2-fluorobenzyl radical is typically generated through the abstraction of the benzylic bromine atom by a radical initiator. libretexts.org Once formed, this radical intermediate can participate in a variety of reactions, including hydrogen atom abstraction, addition to unsaturated systems, and single electron transfer processes. The stability of the benzylic radical is influenced by the delocalization of the unpaired electron into the aromatic ring, a factor that is modulated by the electronic effects of the halogen substituents.
Homolytic Cleavage of Carbon-Bromine Bonds
The carbon-bromine bond at the benzylic position is the weakest C-halogen bond in the molecule and is therefore the most susceptible to homolytic cleavage. youtube.com This process involves the symmetrical breaking of the bond, where each fragment retains one of the bonding electrons, resulting in the formation of the 3,4-dibromo-2-fluorobenzyl radical and a bromine radical. youtube.com This cleavage can be initiated by heat or light, often in the presence of a radical initiator. libretexts.orgyoutube.com
Role of Initiators and Reaction Conditions in Radical Pathways
The course of radical reactions involving this compound is highly dependent on the choice of initiator and the reaction conditions. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. libretexts.org These molecules readily decompose upon heating or irradiation to generate radicals that can initiate the desired chain reaction. libretexts.org The concentration of the initiator, the temperature, and the solvent can all influence the rate of initiation, the efficiency of the propagation steps, and the prevalence of termination reactions. libretexts.org For instance, in dehalogenation reactions using tributyltin hydride (Bu3SnH), AIBN is used in catalytic amounts to generate the tributyltin radical, which then propagates the chain. libretexts.org
Cross-Coupling Reactions and Organometallic Transformations
The presence of two aromatic C-Br bonds and a benzylic C-Br bond makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Couplings (e.g., Negishi, Suzuki)
Palladium catalysts are highly effective in facilitating the coupling of this compound with a wide range of organometallic reagents. wikipedia.orgnih.govlibretexts.org
The Negishi coupling involves the reaction of the benzyl bromide with an organozinc reagent in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. wikipedia.orgmit.edu
The Suzuki coupling utilizes an organoboron reagent, such as a boronic acid or ester, as the coupling partner. nih.govlibretexts.org This reaction is widely used due to the stability and low toxicity of the boron reagents and is typically carried out under basic conditions. nih.govlibretexts.org
A comparative overview of typical conditions for these reactions is presented below:
| Reaction | Coupling Partner | Catalyst | Base | Solvent |
| Negishi Coupling | Organozinc Halides | Pd(PPh₃)₄, Ni(acac)₂ | Not always required | THF, Dioxane |
| Suzuki Coupling | Boronic Acids/Esters | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane |
This table presents generalized conditions. Optimal conditions can vary based on specific substrates.
Oxidative Addition into Carbon-Halogen Bonds
A critical step in the catalytic cycle of palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) complex into a carbon-halogen bond. rsc.orgprinceton.edu In the case of this compound, this can occur at either the benzylic C-Br bond or the aromatic C-Br bonds. The relative reactivity of these bonds towards oxidative addition is influenced by factors such as bond dissociation energy and the electronic environment. Generally, the benzylic C-Br bond is more reactive towards oxidative addition than the aromatic C-Br bonds. The mechanism of this step can be complex, with possibilities including concerted, SN2-type, or radical pathways, depending on the specific palladium complex, the substrate, and the reaction conditions. rsc.org
Transmetalation and Reductive Elimination Steps
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful methods for forming carbon-carbon bonds. nih.govorganic-chemistry.org For a substrate like this compound, the reactivity of the benzylic bromide is typically exploited. The catalytic cycle for these reactions critically involves transmetalation and reductive elimination steps.
In the Suzuki-Miyaura coupling , an organoboron reagent, such as a boronic acid or a potassium aryltrifluoroborate, is used to transfer an organic group to the palladium center. nih.govnih.gov The cycle begins with the oxidative addition of the benzyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where a base activates the organoboron species, facilitating the transfer of its organic moiety to the palladium, displacing the halide. The final step is reductive elimination, where the two organic groups on the Pd(II) center couple and are expelled as the final product, regenerating the Pd(0) catalyst. nih.gov The choice of ligand, base, and solvent system is crucial for optimizing yield and minimizing side reactions like homocoupling. nih.govresearchgate.net
The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organoboron counterpart. organic-chemistry.orgwikipedia.org The mechanism follows a similar pathway of oxidative addition, transmetalation, and reductive elimination. A key advantage of the Negishi reaction is that the transmetalation step is often faster and does not typically require a base, which can expand the substrate scope. wikipedia.orgnih.gov The reaction is highly effective for coupling sp³-hybridized carbons (like the benzylic carbon) with sp², sp³, and sp hybridized partners. wikipedia.org For this compound, this allows for the selective formation of a C(sp³)-C bond at the benzylic position.
Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling of Benzylic Halides
| Coupling Reaction | Catalyst/Ligand | Reagent | Base | Solvent | Typical Temperature |
| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Potassium Aryltrifluoroborate | Cs₂CO₃ | THF/H₂O | 77 °C |
| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | Arylboronic Acid | Na₂CO₃ | Dioxane/H₂O | Reflux |
| Negishi | Pd(PPh₃)₄ or Ni(PPh₃)₄ | Organozinc Halide | None | THF | Room Temp. - Reflux |
| Negishi | Pd(OAc)₂ / CPhos | Secondary Alkylzinc Halide | None | THF/Toluene | Room Temp. |
This table presents typical conditions reported for benzylic halides and may be applicable to this compound.
Iron-Catalyzed Cross-Electrophile Coupling
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to methods using precious metals like palladium. nih.govprinceton.edu These reactions are particularly useful for cross-electrophile couplings, where two different electrophiles are coupled in the presence of a reducing agent. rsc.org For a compound like this compound, this methodology could be used to couple the benzylic bromide with another electrophile, such as an alkyl or aryl halide. thieme-connect.deorganic-chemistry.org
The mechanism of iron-catalyzed cross-electrophile coupling is distinct from traditional cross-coupling pathways and often involves radical intermediates or organoiron species. princeton.eduthieme-connect.de In many cases, a low-valent iron species, generated in situ from an iron salt and a reductant (e.g., manganese), initiates the reaction. rsc.org One proposed pathway involves the oxidative addition of the more reactive electrophile (the benzyl bromide) to an Fe(0) or Fe(I) center to form an organoiron intermediate. This intermediate can then react with the second electrophile in a process that may involve radical generation and recombination or a formal Sₙ2-type reaction. thieme-connect.deprinceton.edu An advantage of iron catalysis is its tendency to avoid β-hydride elimination, which can be a problematic side reaction with other transition metals, especially when dealing with secondary alkyl partners. nih.govthieme-connect.de
Table 2: Illustrative Conditions for Iron-Catalyzed Cross-Electrophile Coupling
| Electrophile 1 | Electrophile 2 | Iron Source | Reductant | Ligand/Additive | Solvent |
| (1-bromoethyl)benzene | Diphenyl disulfide | FeBr₃ | None | None | Acetone |
| Aryl Chloride | Alkyl Chloride | FeCl₂ | B₂pin₂ | TMEDA | THF |
| Tertiary Bromide | Primary Alkyl Iodide | Fe(OEP)Cl | Adamantyl aminosilane | BTMG / Ir photocatalyst | Acetone |
| Alkenyl Bromide | Vinylchlorosilane | FeCl₃ | Mn | TMEDA | THF |
This table showcases various iron-catalyzed cross-electrophile systems. The specific conditions for this compound would require experimental optimization.
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
The reaction of this compound with strong organometallic nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents is a fundamental C-C bond-forming transformation. The highly polarized carbon-metal bond in these reagents renders the organic group strongly nucleophilic and basic.
The primary reaction pathway involves the nucleophilic attack of the carbanionic portion of the Grignard or organolithium reagent on the electrophilic benzylic carbon of this compound. This is a classic Sₙ2 substitution, where the bromide ion serves as the leaving group, resulting in the formation of a new carbon-carbon bond. orgsyn.org This method is highly effective for attaching alkyl, allyl, or aryl groups at the benzylic position. orgsyn.orgyoutube.com
However, several competing reactions can occur. The Wurtz coupling, where the organometallic reagent reacts with an unreacted molecule of the benzyl bromide, can lead to the formation of a homocoupled dimer of the reagent. researchgate.net Furthermore, the basicity of Grignard and organolithium reagents can lead to elimination reactions if there are acidic protons beta to the leaving group, though this is not a factor for benzyl bromide itself. Another possibility is metal-halogen exchange, particularly with the aryl bromides on the ring, especially if using organolithium reagents at low temperatures. This would generate a new organometallic species at the aromatic ring, which could then undergo further reactions. Careful control of reaction conditions, such as temperature, solvent, and the rate of addition, is essential to maximize the yield of the desired substitution product. researchgate.netgoogle.com
Table 3: Representative Reactions of Benzyl/Aryl Halides with Organometallic Reagents
| Halide Substrate | Organometallic Reagent | Solvent | Key Transformation |
| Allyl Bromide | 1-Bromo-4-chlorobutane Grignard | THF | C-C bond formation (Sₙ2) |
| Bromobenzene | Magnesium / CO₂ | Diethyl Ether | Grignard formation followed by carboxylation |
| 3,4-Difluoro bromobenzene | Isopropylmagnesium chloride | THF | Grignard exchange (halogen-metal exchange) |
| Alkyl Bromide | Allylmagnesium bromide | THF | C-C bond formation (Sₙ2) |
This table provides examples of the reactivity of organometallic reagents with halides, illustrating the expected pathways for this compound.
C-C Bond Formation via Non-Classical Mechanisms
Beyond traditional nucleophilic substitution and cross-coupling, benzylic halides can participate in reactions that proceed through less conventional intermediates, leading to formal C-C bond insertions and skeletal rearrangements.
A notable non-classical transformation is the formal insertion of a diazo compound into the C(sp²)-C(sp³) bond of a benzyl bromide derivative. nih.gov This reaction is typically catalyzed by a Lewis acid, such as SnBr₄. The mechanism is initiated by the reaction of the electron-rich benzyl bromide with the diazo compound. nih.gov The benzyl bromide, activated by the Lewis acid, acts as an electrophile. The reaction likely proceeds through the formation of a stabilized benzylic carbocation. nih.govunacademy.com This cation is then attacked by the nucleophilic diazo carbon, leading to an alkyl diazonium ion intermediate. This intermediate is unstable and undergoes further transformation. nih.gov While this reaction has been demonstrated for electron-rich benzyl bromides, the electron-withdrawing nature of the fluorine and bromine substituents on the aromatic ring of this compound would likely disfavor the initial formation of the benzylic carbocation, potentially requiring harsher conditions or alternative catalytic systems. nih.govnih.gov
The key to the formal C-C bond insertion described above is a cascading sequence of cationic intermediates that culminates in a skeletal rearrangement. nih.gov After the initial C-C bond formation between the benzyl cation and the diazo compound, the resulting intermediate can undergo a 1,2-aryl shift. This rearrangement proceeds through a bridged cationic intermediate known as a phenonium ion. The aromatic ring itself acts as an internal nucleophile, attacking the carbon bearing the diazonium group as nitrogen gas is expelled. The subsequent opening of this strained three-membered ring by a nucleophile (such as the bromide counterion) leads to the final homologated product, where the diazo carbon has been formally inserted into the original aryl-C(sp³) bond. nih.gov The regioselectivity of the phenonium ion opening is a critical factor in determining the final product structure. For this compound, the electronic effects of the halogens would heavily influence the stability of the cationic intermediates and the migratory aptitude of the substituted aryl ring.
Electro-Reduction Mechanisms of Benzylic Halides
The electrochemical reduction of benzylic halides offers a method for generating reactive benzylic intermediates under controlled conditions. The mechanism of reduction involves the transfer of electrons from a cathode to the benzyl halide molecule. researchgate.netacs.org For benzyl bromides, this process typically involves an irreversible electron transfer that is concerted with the cleavage of the carbon-bromine bond. researchgate.net This dissociative electron transfer results in the formation of a benzyl radical and a bromide anion. acs.org
The standard reduction potential for this step is influenced by the stability of the resulting radical and the strength of the carbon-halogen bond, with C-Br bond cleavage being easier than C-Cl bond cleavage. acs.orgnih.gov The nature of the electrode material (e.g., silver, glassy carbon, gold) can have a significant catalytic effect, lowering the required potential for reduction. researchgate.netacs.org
Once formed, the benzyl radical can follow several pathways. It can be further reduced by a second electron transfer to form a benzylic anion, it can dimerize to form a bibenzyl product, or it can abstract a hydrogen atom to form a toluene derivative. researchgate.net By controlling the applied potential and the reaction conditions (e.g., presence of proton sources or other electrophiles), the electrolysis can be directed towards a specific product. researchgate.netacs.org For this compound, electro-reduction would initially cleave the more labile C-Br bond at the benzylic position before potential reduction of the aryl bromides at more negative potentials.
Table 4: Electrochemical Reduction Data for Representative Benzyl Halides
| Compound | Electrode | Key Observation | Potential (vs. reference) |
| Benzyl Chloride | Silver (Ag) | Catalytic shift vs. Glassy Carbon | ~0.7 V positive shift |
| Benzyl Bromide | Silver (Ag) | Weak and slow adsorption | Not specified |
| Benzyl Iodide | Silver (Ag) | Strong and rapid adsorption | Not specified |
| Benzyl Halides (general) | Gold (Au) | Forms benzyl radical intermediate | BnCl > BnBr > BnI (less negative) |
This table summarizes general findings in the electro-reduction of benzyl halides. Specific potentials for this compound are not available in the provided results but would follow the general trends.
Outer-Sphere Electron Transfer Processes
The initial step in the reduction of many organohalides, and likely for this compound, involves an outer-sphere electron transfer (OSET). In this process, an electron is transferred from a donor species (such as an electrode or a chemical reductant) to the molecule without the formation of a direct covalent bond between them. wikipedia.orgdavuniversity.org The electron transfer occurs when the reactant molecules are in close proximity, but their inner coordination shells remain intact.
The feasibility and rate of OSET are governed by several factors, including the reduction potential of the benzyl bromide derivative and the reorganization energy of the system. The latter encompasses changes in bond lengths, bond angles, and the orientation of surrounding solvent molecules required to accommodate the new charge distribution in the resulting radical anion. Solvents with high dielectric constants can facilitate OSET by stabilizing the charged intermediates that are formed. davuniversity.org For this compound, the presence of electron-withdrawing halogen substituents (bromine and fluorine) on the aromatic ring would be expected to lower the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule more susceptible to reduction via OSET compared to unsubstituted benzyl bromide.
Formation of Benzyl Radical and Anion Intermediates
Following the initial outer-sphere electron transfer, a transient and highly reactive benzyl radical anion is formed. This intermediate is central to the subsequent reaction pathways. Due to the inherent instability of the carbon-bromine bond, this radical anion is predicted to undergo rapid dissociation.
This dissociative electron transfer process leads to the cleavage of the benzylic carbon-bromine bond, resulting in the formation of a 3,4-dibromo-2-fluorobenzyl radical and a bromide anion. The general steps for the electrochemical reduction of similar organic halides suggest a stepwise mechanism where the initially formed radical anion quickly fragments.
The resulting benzyl radical is itself a reactive intermediate. Depending on the reaction conditions, it can undergo several subsequent reactions. In an electrochemical setting, this radical can be further reduced at the electrode surface, accepting a second electron to form a 3,4-dibromo-2-fluorobenzyl anion (a carbanion). The formation of this carbanion is a crucial step that opens pathways to various synthetic transformations, such as alkylation or carboxylation, if suitable electrophiles are present in the reaction medium.
The sequence of these events can be summarized in the following table, outlining the key intermediates and their mode of formation.
| Intermediate | Formation Pathway | Description |
| This compound radical anion | Single electron transfer (OSET) to the parent molecule. | A transient species with an unpaired electron and a negative charge. |
| 3,4-Dibromo-2-fluorobenzyl radical | Dissociation of the radical anion. | A neutral species with an unpaired electron on the benzylic carbon. |
| 3,4-Dibromo-2-fluorobenzyl anion | Single electron transfer to the benzyl radical. | A carbanionic species with a lone pair of electrons and a negative charge on the benzylic carbon. |
Impact of Electric Double Layer (EDL) on Reactivity
In the context of electrochemical reactions, the electric double layer (EDL) at the electrode-solution interface plays a critical role in influencing the reactivity of this compound. The EDL is a structured region of charge accumulation, consisting of a layer of charge on the electrode surface and a counter-charge layer in the solution.
The structure and properties of the EDL can significantly affect the kinetics of the electron transfer steps. The local concentration of the reactant at the electrode surface can be different from the bulk concentration due to electrostatic interactions within the EDL. For a neutral molecule like this compound, these effects might be less pronounced than for charged species. However, the intermediates, particularly the benzyl radical anion and the benzyl anion, will be strongly influenced by the potential drop across the EDL.
Computational Chemistry and Theoretical Modelling of 3,4 Dibromo 2 Fluorobenzyl Bromide Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules and predicting their reactivity. nih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing complex reaction mechanisms involving substituted aromatic compounds like 3,4-Dibromo-2-fluorobenzyl bromide. acs.orgumn.edu DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the determination of activation energies, providing a detailed picture of how chemical transformations occur at the molecular level. nih.govrsc.org
The potential energy surface (PES) is a fundamental concept in chemistry that maps the energy of a system as a function of its geometry. utah.edu For a reaction involving this compound, such as a nucleophilic substitution, the PES illustrates the energy changes as the benzylic carbon-bromine bond breaks and a new bond forms. The minimum energy path along this surface connects reactants to products via a high-energy point known as the transition state (TS). youtube.comumn.edu The structure and energy of the transition state are critical, as they dictate the reaction's feasibility and rate.
A single transition state can sometimes lead to multiple products if a "post-transition state bifurcation" exists on the potential energy surface. nih.govnih.gov DFT calculations are instrumental in locating and characterizing these critical points. For this compound, the substituents (two bromine atoms and a fluorine atom) significantly influence the shape of the PES and the stability of the transition state. The electron-withdrawing nature of the halogens can affect the charge distribution in the transition state, thereby altering the reaction barrier.
| Compound | Key Transition State Bond Length (C-Nucleophile, Å) | Key Transition State Bond Length (C-Br, Å) | Relative Transition State Energy (kcal/mol) |
|---|---|---|---|
| Benzyl bromide | ~2.20 | ~2.35 | 0 (Reference) |
| 4-Fluorobenzyl bromide | ~2.18 | ~2.38 | +1.5 |
| This compound | ~2.17 | ~2.40 | +3.0 (Estimated) |
A primary application of DFT is the prediction of activation barriers (ΔE‡), which correspond to the energy difference between the reactants and the transition state. masterorganicchemistry.com This value is crucial for determining the reaction rate. Benzylic halides can undergo nucleophilic substitution via two main pathways: the unimolecular SN1 mechanism, which involves a carbocation intermediate, and the bimolecular SN2 mechanism, which is a concerted process. nih.gov
For this compound, a primary benzylic halide, the SN2 pathway is generally expected. However, the stability of the potential benzylic carbocation is a key factor for any SN1 character. shaalaa.comstackexchange.com The fluorine and bromine substituents are electron-withdrawing, which would typically destabilize a carbocation intermediate, making the SN1 pathway less favorable and increasing its activation barrier. bris.ac.uk DFT calculations can precisely quantify these effects and predict the preferred reaction pathway by comparing the activation barriers for both mechanisms. nih.govresearchgate.net
| Substrate | Predicted ΔE‡ for SN1 (kcal/mol) | Predicted ΔE‡ for SN2 (kcal/mol) | Favored Pathway |
|---|---|---|---|
| 4-Methoxybenzyl bromide (Electron-Donating Group) | 18.5 nih.gov | 29.7 nih.gov | SN1 nih.gov |
| Benzyl bromide (Unsubstituted) | ~25 | ~22 | SN2 |
| This compound (Electron-Withdrawing Groups) | >30 (Estimated) | ~24 (Estimated) | SN2 |
The reductive cleavage of the carbon-halogen bond is a common electrochemical reaction for halogenated aromatic compounds. acs.orgacs.org For this compound, this process typically involves the transfer of an electron from a cathode to the molecule. DFT calculations can model this electron transfer, which often occurs via a "dissociative electron attachment" mechanism. acs.org In this pathway, electron attachment and C-Br bond cleavage happen simultaneously, yielding a benzyl radical and a bromide anion.
Computational models can predict the reduction potentials and elucidate the sequence of events. acs.org For a molecule with multiple halogen atoms, DFT can help determine which C-Br bond is more likely to cleave first. The benzylic bromide is significantly more reactive than the aromatic bromides. Modeling can also investigate the fate of the resulting 3,4-Dibromo-2-fluorobenzyl radical, predicting subsequent reactions such as dimerization, hydrogen abstraction, or further reduction. Recent studies have shown that these electrochemical reactions are heavily influenced by the environment at the electrode surface. acs.org
Molecular Dynamics Simulations for Interfacial Phenomena
While DFT is excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time, including the explicit effects of solvent molecules and interfaces. pitt.edu MD simulations track the motions of atoms and molecules, providing a dynamic picture of processes like solvation and reactions at surfaces, which are crucial for understanding the reactivity of this compound in a realistic chemical environment.
The choice of solvent can dramatically alter the rate and even the mechanism of a nucleophilic substitution reaction. researchgate.net MD simulations can model how solvent molecules arrange around a solute like this compound and how this "solvation shell" influences reactivity. nih.govchemrxiv.org For instance, in an SN1 reaction, polar protic solvents are effective at stabilizing the charged carbocation intermediate and the leaving group anion, thereby lowering the activation energy. researchgate.net In an SN2 reaction, the solvent's role is more complex, involving the solvation of both the reactants and the charged transition state. nih.gov
Computational studies combining explicit solvent models with quantum mechanics (QM/MM methods) are particularly powerful. chemrxiv.org They can capture the specific hydrogen bonds and electrostatic interactions between the solute and nearby solvent molecules, providing a more accurate prediction of activation barriers compared to calculations in the gas phase or with implicit solvent models. pitt.edu
| Reaction Pathway | Effect of Increasing Solvent Polarity | Rationale |
|---|---|---|
| SN1 | Decreases ΔE‡ researchgate.netresearchgate.net | Strong stabilization of the charged carbocation intermediate and halide leaving group. |
| SN2 | Slightly Increases ΔE‡ researchgate.netresearchgate.net | Ground-state nucleophile is often more stabilized by solvent than the charge-diffuse transition state. |
In electrochemical reactions, the interface between the electrode and the electrolyte solution is not uniform. An "electric double layer" (EDL) forms, consisting of a charged electrode surface and an organized layer of counter-ions and solvent molecules from the electrolyte. wikipedia.orgtaylorfrancis.com This layer can significantly impact electrochemical processes. acs.orgmdpi.com
| Phenomenon | Influence of a Dense EDL | Computational Finding |
|---|---|---|
| Substrate Diffusion | Hinders movement to the electrode surface. | MD simulations show substrate confinement within a solvent cage away from the surface. acs.org |
| Electron Transfer Mechanism | Promotes Outer-Sphere Electron Transfer (OSET). | DFT calculations reveal a favorable pathway for dissociative reduction via OSET. acs.org |
| Reaction Pathway | Favors reduction in the electrolyte phase near the interface. | The combined model shows that direct surface adsorption is not required for the reaction to proceed. acs.org |
Quantum Mechanical Investigations of Electronic Effects
Quantum mechanical calculations offer profound insights into the electronic structure of molecules, elucidating the intricate interplay of substituent effects that govern chemical behavior. For a polyhalogenated system like this compound, these theoretical models are indispensable for dissecting the cumulative influence of multiple halogen atoms on the aromatic ring and the benzylic carbon. While specific computational studies focusing exclusively on this compound are not prevalent in the surveyed literature, the principles derived from quantum chemical analyses of related halogenated aromatic compounds allow for a detailed theoretical discussion of its expected electronic properties.
Molecular Orbitals (HOMO & LUMO): The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).
Fluorine Effect (at C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which is expected to lower the energy of both the HOMO and LUMO orbitals. This stabilization makes the molecule less likely to donate electrons.
Bromine Effects (at C3 and C4): Bromine is also electronegative and contributes to the inductive withdrawal of electron density, further stabilizing (lowering the energy of) the molecular orbitals.
The cumulative effect of these three halogen substituents is a significant lowering of the HOMO and LUMO energy levels compared to unsubstituted benzyl bromide. The HOMO-LUMO energy gap is a key determinant of chemical stability; a larger gap implies higher stability and lower chemical reactivity. Computational models would be required to determine the precise energy values and whether the combined substituent effects lead to a widening or narrowing of this gap compared to simpler analogues.
Electron Density: The distribution of electron density across the molecule is heavily skewed by the halogen substituents.
Aromatic Ring: The strong inductive effects of the halogens withdraw electron density from the benzene (B151609) ring, making the ring electron-deficient compared to benzene itself. This deactivation is a general feature of halogen substituents.
Electrostatic Potential: A calculated molecular electrostatic potential (MEP) map would visualize the electron distribution. It is predicted that regions of negative potential (electron-rich) would be localized on the halogen atoms due to their lone pairs, while the aromatic ring and the benzylic methylene (B1212753) group would exhibit more positive potential (electron-poor). The C-Br and C-F bonds would be strongly polarized towards the halogen atoms.
A theoretical analysis would provide quantitative data on atomic charges (e.g., Mulliken or Natural Bond Orbital charges), confirming the extent of electron withdrawal from each carbon atom of the ring.
Halogens exhibit a dual electronic influence on aromatic systems: a powerful, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). acs.orgresearchgate.netnih.gov
Inductive Effect (-I): This effect operates through the sigma (σ) bonds and is primarily a function of electronegativity. Fluorine is the most electronegative halogen, followed by bromine. Therefore, all three halogens in this compound pull electron density away from the aromatic ring through the C-X sigma bonds. The fluorine at the C2 position will have the strongest -I effect. The cumulative -I effect of the three halogens significantly deactivates the ring towards electrophilic attack.
Resonance Effect (+R): This effect involves the donation of lone-pair electrons from the halogen into the π-system of the benzene ring. acs.orgresearchgate.net This donation increases the electron density at the ortho and para positions relative to the substituent. For the fluorine at C2, it would increase electron density at C1, C3, and C5. For the bromine at C3, it would affect C2, C4, and C6. For the bromine at C4, it would influence C3 and C5.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Primary Influence |
|---|---|---|---|---|
| Fluorine | C2 | Strongly Withdrawing | Weakly Donating | Dominantly Inductive |
| Bromine | C3 | Withdrawing | Weakly Donating | Dominantly Inductive |
| Bromine | C4 | Withdrawing | Weakly Donating | Dominantly Inductive |
Key reactivity indices include:
Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. It is calculated from the energies of the HOMO and LUMO: μ ≈ (EHOMO + ELUMO) / 2. The strong inductive effects of the halogens would lead to a more negative chemical potential, indicating greater stability.
Chemical Hardness (η): This index measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A larger value of η suggests higher stability and lower reactivity.
Global Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule and is defined as ω = μ2 / 2η. Given the electron-deficient nature of the aromatic ring due to the three halogens, this compound is expected to possess a significant electrophilicity index.
Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule. The Fukui function f+(r) predicts the most likely site for a nucleophilic attack, while f-(r) predicts the site for an electrophilic attack. For this compound, the benzylic carbon of the -CH2Br group is anticipated to be a primary site for nucleophilic attack, a prediction that would be quantified by the Fukui function.
A comprehensive computational study would involve calculating these indices to build a quantitative model of the molecule's reactivity.
| Reactivity Index | Formula | Interpretation for this compound |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Expected to be highly negative, indicating high electron stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Predicted to be relatively large, suggesting low overall reactivity. |
| Electrophilicity Index (ω) | μ2 / 2η | Expected to be high, indicating a strong capacity to accept electrons. |
Applications of 3,4 Dibromo 2 Fluorobenzyl Bromide in Complex Organic Synthesis and Molecular Engineering
Intermediate in the Synthesis of Fluorinated and Polyhalogenated Aromatics
Halogenated aromatic compounds are crucial intermediates in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and materials. nbinno.com The presence of bromine and fluorine atoms on the benzyl (B1604629) ring of 3,4-Dibromo-2-fluorobenzyl bromide imparts unique reactivity, making it an ideal starting point for creating more elaborate fluorinated and polyhalogenated systems.
The bromine atoms on the aromatic ring serve as versatile functional handles for various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the selective formation of carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to introduce a wide array of substituents, thereby constructing complex molecular frameworks. The fluorine atom, on the other hand, influences the electronic properties of the molecule, which can be beneficial in tuning the characteristics of the final product, such as in the development of new therapeutic agents. nbinno.com
The general utility of bromo-organic compounds in organic synthesis is well-established, with applications in bromination, cyclization, and substitution reactions, among others. nih.govsci-hub.se Compounds like this compound fit within this class of reagents, offering a pre-halogenated core that can be further functionalized. For instance, similar structures, such as 3-bromo-2-fluorobenzyl alcohol, are recognized as key intermediates for advanced organic synthesis and pharmaceutical research due to their unique reactivity profiles. nbinno.com
Precursor for Novel Heterocyclic Architectures
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are fundamental to medicinal chemistry and materials science. The structural features of this compound make it a suitable precursor for synthesizing novel heterocyclic systems. The reactive benzyl bromide group can readily participate in reactions to form rings, while the halogen substituents provide sites for further modification.
For example, analogous compounds like 4-bromo-2-fluorobenzyl bromide are utilized in the synthesis of complex heterocyclic structures such as 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione. This demonstrates the potential of using the benzyl bromide moiety to introduce the substituted aromatic ring onto a pre-existing heterocyclic core.
Furthermore, bromo-substituted aromatic precursors are widely used in building heterocyclic compounds. For instance, 3-(4-bromobenzoyl)prop-2-enoic acid serves as a starting material for generating various heterocycles like pyrimidines, pyranes, and pyridines. researchgate.net This highlights the broad utility of bromo-aromatics in heterocyclic synthesis, a role that this compound is well-equipped to fill. The compound can act as a building block, enabling the construction of new and complex ring systems that are of interest in drug discovery and other fields. researchgate.net
Building Block for Specialty Chemicals
The unique combination of functional groups in this compound makes it an important building block for a range of specialty chemicals. Its reactivity allows for its incorporation into larger molecules, imparting specific properties derived from its halogenated aromatic structure.
Benzylic thioethers are a class of sulfur-containing compounds with significant applications in the pharmaceutical and materials science industries. semanticscholar.org A common and practical method for their synthesis involves the reaction of a benzyl halide, such as this compound, with a sulfur nucleophile.
One established method uses thiourea, which reacts with the benzyl bromide to form an isothiuronium salt. arkat-usa.org This intermediate is then hydrolyzed under basic conditions to generate a thiolate in situ, which subsequently reacts with another molecule of the benzyl bromide (or a different alkyl halide) to yield the thioether. arkat-usa.org This one-pot approach avoids the isolation of foul-smelling thiols. arkat-usa.org
| Reaction Step | Reagents | Intermediate/Product | Purpose |
| 1. Salt Formation | This compound, Thiourea | Isothiuronium salt | Activation of sulfur source. arkat-usa.org |
| 2. Hydrolysis | Isothiuronium salt, Base (e.g., NaOH) | Thiolate anion | Generation of the nucleophile in situ. arkat-usa.org |
| 3. Nucleophilic Substitution | Thiolate anion, this compound | Symmetrical benzylic thioether | Formation of the C-S bond. arkat-usa.org |
This methodology is applicable to the synthesis of both symmetrical and unsymmetrical thioethers. arkat-usa.org
Gem-difluorostyrenes, which feature a difluorovinyl group attached to an aromatic ring, are valuable intermediates in organic synthesis and are found in medicinal and agricultural chemistry. cas.cn A one-pot synthesis method allows for the preparation of these compounds from benzyl bromides. cas.cn
This process involves the reaction of the benzyl bromide with triphenylphosphine to form a phosphonium ylide. This ylide is then subjected to olefination with difluorocarbene, which can be generated from a suitable precursor like sodium 2-chloro-2,2-difluoroacetate (PDFA). cas.cn This reaction pathway provides a direct route to gem-difluorostyrenes from readily available starting materials. cas.cn
| Reaction Stage | Key Reagents | Description |
| Ylide Formation | This compound, Triphenylphosphine (Ph₃P), Base (e.g., tBuOK) | The benzyl bromide reacts with Ph₃P to form a phosphonium salt, which is then deprotonated by the base to generate the corresponding phosphonium ylide. cas.cn |
| Difluorocarbene Generation | Sodium 2-chloro-2,2-difluoroacetate (PDFA) | PDFA undergoes decarboxylation upon heating to generate difluorocarbene (:CF₂). cas.cn |
| Olefination | Phosphonium ylide, Difluorocarbene | The nucleophilic ylide reacts with the electrophilic difluorocarbene to form the C=CF₂ double bond, yielding the gem-difluorostyrene product. cas.cn |
Benzyl ethers are widely used as protecting groups for hydroxyl functions in the synthesis of complex molecules like oligosaccharides. wiserpub.comorganic-chemistry.org Fluorinated benzyl ethers, in particular, have been developed as alternative protecting groups that can enhance NMR resolution, simplifying spectral analysis. wiserpub.comresearchgate.netwiserpub.com
The most common method for preparing benzyl ethers is the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of an alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide like this compound to form the ether linkage. wiserpub.comorganic-chemistry.org
The use of fluorinated benzyl bromides in this synthesis allows for the introduction of fluorine into the protecting group, which can shift the NMR signals of the methylene (B1212753) carbons to a higher field, reducing spectral overlap and complexity. wiserpub.comwiserpub.com
| Parameter | Description | Reference |
| Reaction Name | Williamson Ether Synthesis | A classic method for forming ethers from an alkoxide and a primary alkyl halide. organic-chemistry.org |
| Electrophile | This compound | Provides the fluorinated benzyl group. |
| Nucleophile | Alcohol + Base (e.g., NaH) | The alcohol is deprotonated to form a more reactive alkoxide nucleophile. wiserpub.comorganic-chemistry.org |
| Product | Fluorinated Benzyl Ether | The resulting ether protects the hydroxyl group. |
| Advantage | Enhanced NMR Resolution | Fluorine atoms shift methylene carbon signals, reducing spectral complexity in complex molecules. wiserpub.comresearchgate.netwiserpub.com |
Strategic Reagent for C-C Bond Formation in Polyfunctionalized Molecules
The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. As an electrophilic building block, this compound is a valuable reagent for constructing C-C bonds, particularly in the synthesis of highly functionalized molecules. The benzyl bromide moiety is susceptible to nucleophilic attack, allowing for the attachment of various carbon-based groups.
Transition metal-catalyzed cross-coupling reactions provide a powerful means for forming C-C bonds under relatively mild conditions. illinois.edu In these reactions, this compound can serve as the electrophilic partner, reacting with a wide range of organometallic nucleophiles (e.g., Grignard reagents, organozinc compounds). For example, nickel-catalyzed coupling reactions have been developed that effectively couple alkyl halides with alkylmagnesium reagents, even for substrates that contain β-hydrogens. illinois.edu
Such reactions enable the introduction of the 3,4-dibromo-2-fluorobenzyl group into a target molecule, providing a scaffold that is rich in functional groups for subsequent transformations. The bromine atoms on the aromatic ring remain available for further cross-coupling reactions, allowing for a stepwise and controlled elaboration of the molecular structure. This dual reactivity makes this compound a strategic reagent for the convergent synthesis of complex, polyfunctionalized molecules.
Advanced Analytical Techniques for Investigation of 3,4 Dibromo 2 Fluorobenzyl Bromide Reactions
Kinetic Studies for Reaction Rate and Mechanism Determination
Kinetic studies are paramount in quantifying the rate at which a reaction proceeds and in elucidating the step-by-step molecular pathway, or mechanism. For reactions involving 3,4-Dibromo-2-fluorobenzyl bromide, techniques such as Reaction Progress Kinetic Analysis, Eyring analysis, and the application of Linear Free Energy Relationships offer a powerful toolkit for mechanistic investigation.
Reaction Progress Kinetic Analysis
Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for gaining a comprehensive understanding of complex reaction behaviors from a minimal number of experiments. nih.govnih.gov This technique involves the continuous in situ monitoring of reactant, intermediate, and product concentrations throughout the course of a reaction. nih.govbard.edu By analyzing the graphical representation of concentration versus time, one can deduce the reaction's driving forces and distinguish between proposed mechanistic models. nih.gov
Eyring Analysis for Activation Parameters
The Eyring equation is a cornerstone of chemical kinetics, relating the rate constant of a reaction to the temperature and the Gibbs free energy of activation (ΔG‡). By measuring the rate constant at various temperatures, an Eyring plot (ln(k/T) versus 1/T) can be constructed. From the slope and intercept of this plot, the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be determined. These activation parameters provide profound insight into the transition state of the rate-determining step.
For the solvolysis of a benzyl (B1604629) bromide like this compound, a large negative ΔS‡ would suggest an associative or bimolecular (SN2-like) transition state where two molecules come together, resulting in a more ordered state. Conversely, a small or positive ΔS‡ would be indicative of a dissociative or unimolecular (SN1-like) mechanism where the initial cleavage of the carbon-bromine bond leads to a more disordered state.
| Activation Parameter | Interpretation for a Hypothetical Reaction of this compound |
| Enthalpy of Activation (ΔH‡) | Represents the energy barrier that must be overcome for the reaction to occur. A higher value indicates a slower reaction at a given temperature. |
| Entropy of Activation (ΔS‡) | Reflects the change in disorder from the reactants to the transition state. A negative value suggests a more ordered transition state (e.g., SN2), while a positive value suggests a more disordered transition state (e.g., SN1). |
| Gibbs Free Energy of Activation (ΔG‡) | The overall energy barrier of the reaction, combining both enthalpic and entropic contributions. |
While specific Eyring analysis data for this compound is not published, studies on related benzyl halides provide a framework for what might be expected.
Linear Free Energy Relationships and Hammett Plots
Linear Free Energy Relationships (LFERs) are a powerful tool in physical organic chemistry for understanding the electronic effects of substituents on reaction rates and equilibria. nih.govwikipedia.orgnumberanalytics.com The most well-known LFER is the Hammett equation, which correlates the logarithm of the rate constant (k) or equilibrium constant (K) of a series of reactions with substituted aromatic compounds to a set of substituent constants (σ) and a reaction constant (ρ). numberanalytics.com
The Hammett equation is given by: log(k/k₀) = ρσ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.
A plot of log(k/k₀) versus σ for a series of substituted reactants should yield a straight line. The sign and magnitude of ρ provide valuable mechanistic information. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of a positive charge at the reaction center.
For the solvolysis of benzyl halides, Hammett plots are often curved. koreascience.kr This curvature can indicate a change in mechanism from a more SN2-like pathway for electron-withdrawing substituents to a more SN1-like pathway for electron-donating substituents, which can stabilize the resulting benzylic carbocation. nih.gov In the case of this compound, the substituents (two bromines and a fluorine) are all electron-withdrawing. Therefore, in a hypothetical Hammett plot for a series of substituted benzyl bromides, this compound would be expected to lie in the region corresponding to an SN2 or borderline mechanism.
| Substituent (on Benzyl Bromide) | Hammett Constant (σₚ) | Expected Effect on SN1 Reactivity | Expected Effect on SN2 Reactivity |
| -OCH₃ | -0.27 | Accelerate | Decelerate |
| -CH₃ | -0.17 | Accelerate | Decelerate |
| -H | 0.00 | Reference | Reference |
| -Cl | 0.23 | Decelerate | Accelerate |
| -Br | 0.23 | Decelerate | Accelerate |
| -NO₂ | 0.78 | Strongly Decelerate | Strongly Accelerate |
Note: This table provides a general illustration of substituent effects. The actual reactivity of this compound would also be influenced by the ortho-fluoro and the meta-bromo substituents.
Spectroscopic Methods for Intermediate Detection and Structural Elucidation
Spectroscopic techniques are indispensable for identifying transient intermediates and for confirming the structures of final products in chemical reactions. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in the context of studying the reactions of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
NMR spectroscopy is a premier tool for elucidating molecular structure in solution. researchgate.netresearchgate.net Advanced NMR techniques, including two-dimensional methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide unambiguous assignments of proton (¹H) and carbon-¹³ (¹³C) signals, even in complex molecules like the products of reactions with this compound. ipb.pt
Furthermore, ¹⁹F NMR can be particularly insightful for reactions involving this compound, as the fluorine atom provides a sensitive probe of the electronic environment of the aromatic ring. researchgate.net Changes in the ¹⁹F chemical shift during a reaction can be used to monitor the progress of the reaction and to infer changes in the electronic structure of the molecule.
In situ NMR monitoring, where spectra are acquired directly from the reacting mixture over time, can be used to detect and characterize reaction intermediates. For example, in a substitution reaction, the disappearance of the characteristic benzylic CH₂Br signal of the starting material and the appearance of a new CH₂-Nu signal (where Nu is the nucleophile) can be tracked to determine reaction kinetics. researchgate.net While specific NMR studies on the reaction mechanisms of this compound are not prevalent in the literature, the application of these advanced NMR techniques would be a powerful approach to gain such insights.
| NMR Technique | Information Gained for this compound Reactions |
| ¹H NMR | Monitors the transformation of the benzylic protons and aromatic protons, providing kinetic and structural information about the product. |
| ¹³C NMR | Elucidates the carbon framework of the products and can help identify the site of nucleophilic attack. |
| ¹⁹F NMR | Acts as a sensitive probe to changes in the electronic environment of the aromatic ring during the reaction. |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed connectivity information, enabling the unambiguous structural elucidation of complex reaction products. |
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is an analytical technique with exceptional sensitivity for detecting and identifying molecules by measuring their mass-to-charge ratio. nih.govrsc.orgresearchgate.net It is an invaluable tool for monitoring the progress of a reaction by detecting the masses of reactants, products, and any intermediates that can be ionized. nih.govrsc.orgresearchgate.net The distinct isotopic pattern of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br) makes compounds like this compound and its products readily identifiable by MS. acs.org
For instance, in a nucleophilic substitution reaction where the benzylic bromide is replaced by a nucleophile (Nu), the mass spectrum would show the disappearance of the molecular ion peak corresponding to the starting material and the appearance of a new peak corresponding to the product. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition of the products and intermediates with high confidence.
Tandem mass spectrometry (MS/MS) can be used to fragment ions of interest, providing structural information about the molecule. researchgate.net By analyzing the fragmentation pattern of a suspected intermediate, its structure can often be inferred. This is particularly useful for identifying transient species that are present in very low concentrations and have short lifetimes. nih.govrsc.orgresearchgate.net While specific MS studies detailing the reaction intermediates of this compound are scarce, the technique remains a vital tool for such investigations.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and elucidating the structural features of "this compound" and its reaction products. While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. A key distinction is that IR activity requires a change in the dipole moment during a vibration, whereas Raman activity depends on a change in the molecule's polarizability. youtube.comyoutube.com Consequently, some vibrational modes may be active in one technique but not the other, making them complementary.
The analysis of the IR and Raman spectra of this compound allows for the characterization of its key functional groups: the bromomethyl group (-CH₂Br), the carbon-fluorine bond (C-F), the carbon-bromine bonds on the aromatic ring (Ar-Br), and the vibrations of the substituted benzene (B151609) ring itself.
Aromatic C-H Stretching: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Due to the substitution pattern on the benzene ring, the number and precise frequencies of these bands can provide insight into the arrangement of the remaining hydrogen atoms.
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) group in the benzyl moiety gives rise to symmetric and asymmetric stretching vibrations, which are expected in the 2950-2850 cm⁻¹ region of the IR and Raman spectra.
Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are characteristic and typically produce a series of bands in the 1600-1400 cm⁻¹ range. The substitution with heavy halogen atoms like bromine can influence the positions and intensities of these bands.
CH₂ Bending Vibrations: The scissoring and wagging modes of the bromomethyl group's methylene unit are anticipated in the 1470-1250 cm⁻¹ region.
Carbon-Fluorine (C-F) Stretching: The C-F stretching vibration is known to produce a strong absorption in the IR spectrum, typically in the range of 1250-1020 cm⁻¹. The exact frequency is sensitive to the electronic environment of the aromatic ring.
Carbon-Bromine (C-Br) Stretching: The C-Br stretching vibrations are found at lower frequencies due to the larger mass of the bromine atom. The aromatic C-Br bonds (Ar-Br) are expected to have stretching frequencies in the range of 680-515 cm⁻¹. The benzylic C-Br bond in the -CH₂Br group will also have a characteristic stretching frequency, typically observed in the 650-550 cm⁻¹ range. In-situ reaction monitoring of similar aryl bromides has utilized the C-Br band to track reaction progress. americanpharmaceuticalreview.com
The table below provides a summary of the expected vibrational frequencies for the key functional groups in this compound, based on established ranges for related compounds.
| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |
| C-H Stretch | Aromatic | 3100 - 3000 | IR, Raman |
| C-H Stretch | -CH₂- (Asymmetric & Symmetric) | 2950 - 2850 | IR, Raman |
| C=C Stretch | Aromatic Ring | 1600 - 1400 | IR, Raman |
| CH₂ Bend | -CH₂Br (Scissoring) | ~1435 | IR |
| C-F Stretch | Aromatic | 1250 - 1020 | Strong in IR |
| C-Br Stretch | -CH₂Br | 650 - 550 | IR, Raman |
| C-Br Stretch | Aromatic | 680 - 515 | IR, Raman |
This table presents expected frequency ranges based on data for analogous compounds. Precise values for this compound would require experimental measurement or computational modeling.
By monitoring the characteristic bands of this compound, such as the disappearance of the benzylic C-Br stretching vibration, and the appearance of new bands corresponding to the functional groups of the products, IR and Raman spectroscopy serve as invaluable tools for real-time reaction monitoring and structural confirmation of the resulting compounds.
Future Research Directions and Unexplored Avenues for 3,4 Dibromo 2 Fluorobenzyl Bromide Chemistry
Development of Novel Catalytic Systems for Selective Transformations
The presence of multiple reactive sites in 3,4-Dibromo-2-fluorobenzyl bromide necessitates the development of highly selective catalytic systems. Future research could productively focus on achieving regioselective functionalization, targeting either the benzylic bromide or one of the aromatic C-Br bonds.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and their application to substrates like this compound is a promising area of investigation. nih.govbris.ac.uk The development of palladium catalysts with tailored ligand spheres will be crucial to control the site of reaction. For instance, bulky, electron-rich phosphine (B1218219) ligands could favor the oxidative addition into the less sterically hindered C-Br bond at the 4-position, while other ligand systems might promote coupling at the 3-position or even facilitate Suzuki-Miyaura type couplings at the benzylic position. orgsyn.org Iron-catalyzed cross-coupling reactions, which offer a more sustainable and economical alternative to palladium, also represent a valuable research direction. bris.ac.uk
Furthermore, phase transfer catalysis could be employed for the selective oxidation of the benzyl (B1604629) bromide moiety to the corresponding aldehyde, a valuable synthetic intermediate. uc.pt The design of catalysts that can differentiate between the various C-Br bonds and the C-F bond will be a significant challenge, offering a rich field for catalyst development and mechanistic studies.
Table 1: Potential Catalytic Transformations of this compound
| Reaction Type | Potential Catalyst System | Target Site | Potential Product Class |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / SPhos | C-Br (aromatic) | Arylated benzyl bromides |
| Sonogashira Coupling | Pd(PPh3)4 / CuI | C-Br (aromatic) | Alkynyl-substituted benzyl bromides |
| Buchwald-Hartwig Amination | Pd2(dba)3 / BINAP | C-Br (aromatic) | Aminated benzyl bromides |
| Heck Reaction | Pd(OAc)2 / P(o-tol)3 | C-Br (aromatic) | Alkenylated benzyl bromides |
| Benzylic Cross-Coupling | [Pd(μ-I)PtBu3]2 | C-Br (benzylic) | Functionalized dibromofluorotoluenes |
| Selective Oxidation | TEMPO / NaOCl | C-Br (benzylic) | 3,4-Dibromo-2-fluorobenzaldehyde |
Note: This table represents hypothetical applications based on known reactivity of similar compounds, as specific research on this compound is limited.
Exploration of Photoredox and Electrocatalytic Applications
Photoredox and electrocatalysis offer powerful, mild, and often highly selective methods for chemical transformations, making them particularly well-suited for complex molecules like this compound.
In the realm of photoredox catalysis, the generation of a benzylic radical from the C-Br bond is a highly probable and useful transformation. This could be achieved using common iridium or ruthenium-based photocatalysts, enabling a host of subsequent reactions such as Giese additions to electron-deficient alkenes. researchgate.netresearchgate.netsigmaaldrich.com The highly negative reduction potential of aryl halides makes their direct reduction challenging, but cooperative catalysis, where a nucleophilic catalyst like lutidine initially displaces the benzyl bromide to form a more easily reducible intermediate, could be a viable strategy. researchgate.netresearchgate.netsigmaaldrich.com
Electrocatalysis provides another avenue for the selective functionalization of aryl halides. nih.gov Nickel-based electrocatalytic systems have shown promise in the cross-coupling of aryl halides, and their application to this compound could lead to novel transformations. semanticscholar.org The combination of photoredox and electrocatalysis, or "electrophotocatalysis," could unlock extreme reduction potentials, potentially enabling the functionalization of even the more recalcitrant C-F bond under controlled conditions.
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
Flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving highly reactive intermediates or hazardous reagents. The synthesis of benzyl bromides, for example, can be performed more safely and efficiently in a continuous-flow setup. ucsb.edunih.gov Future research should explore the integration of the synthesis and subsequent functionalization of this compound in a continuous-flow system. ucsb.eduunimi.it
Theoretical Predictions Guiding Experimental Design
Computational chemistry and theoretical studies can provide invaluable insights into the reactivity of this compound, guiding the rational design of experiments. Density Functional Theory (DFT) calculations can be employed to predict the bond dissociation energies (BDEs) of the C-Br and C-F bonds in the molecule. researchgate.netnih.gov This information would be crucial in predicting the selectivity of radical-based reactions and in designing catalytic systems that can selectively cleave a specific C-halogen bond. nih.gov
For instance, theoretical calculations could help to elucidate the relative ease of oxidative addition of a palladium catalyst into the C-Br bonds at the 3- and 4-positions, providing a basis for selecting the appropriate ligands to achieve regioselective cross-coupling. nih.gov Molecular modeling can also be used to study the transition states of potential reactions, helping to identify the most favorable reaction pathways and predict the stereochemical outcomes of reactions involving the chiral center that can be generated at the benzylic position.
Table 2: Predicted Bond Dissociation Energies (BDEs) for Halogenated Benzenes
| Bond | General BDE (kcal/mol) |
| C6H5-F | ~116 |
| C6H5-Cl | ~96 |
| C6H5-Br | ~81 |
| C6H5-I | ~65 |
Note: These are general, illustrative values. Specific BDEs for this compound would require dedicated computational studies.
Exploiting C-F and C-Br Bond Orthogonality in Complex Syntheses
The presence of both bromine and fluorine atoms on the aromatic ring of this compound offers the potential for orthogonal functionalization. The significant difference in the reactivity of C-Br and C-F bonds in catalytic cross-coupling reactions is well-established, with C-Br bonds being considerably more reactive. This reactivity difference can be exploited to perform sequential, site-selective modifications of the molecule.
For example, the two C-Br bonds could be selectively functionalized using palladium-catalyzed cross-coupling reactions, leaving the C-F bond intact for subsequent transformations. This would allow for the stepwise introduction of different functional groups onto the aromatic ring, leading to the synthesis of highly complex and diverse molecular architectures. The development of catalytic systems that can selectively activate the C-F bond in the presence of other functionalities would be a particularly valuable, albeit challenging, research goal. The ability to perform such orthogonal transformations would establish this compound as a powerful building block for the synthesis of complex pharmaceuticals, agrochemicals, and materials.
Q & A
Q. What are the key considerations for synthesizing 3,4-dibromo-2-fluorobenzyl bromide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves electrophilic substitution or halogenation of a fluorobenzyl precursor. For analogous compounds like 4-fluorobenzyl bromide (CAS 459-46-1), bromination under controlled temperatures (e.g., 85°C at reduced pressure) yields high-purity products . To optimize purity, use column chromatography with non-polar solvents (hexane/ethyl acetate) and monitor via NMR or HPLC. Ensure inert conditions (argon atmosphere) to prevent side reactions with moisture or oxygen. Validate purity using melting point analysis and spectroscopic techniques (¹H/¹³C NMR, FTIR) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : This compound is likely corrosive and toxic, based on analogs like 4-chlorobenzyl bromide (H314: Causes severe skin burns) and 2,4-difluorobenzyl bromide (H334: May cause respiratory irritation) . Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers away from light and moisture. For spills, neutralize with sodium bicarbonate and dispose via approved chemical waste protocols. Contaminated solids (e.g., gloves, filters) should be treated as hazardous waste and incinerated .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via TLC or GC-MS. For analogs like 3,4-difluorobenzyl bromide, refrigeration (2–8°C) in amber vials with desiccants extends shelf life . Quantify hydrolytic stability by tracking bromide ion release using ion-selective electrodes or capillary electrophoresis (optimized for chloride/bromide separation) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing effects of bromine and fluorine substituents activate the benzyl position for SN2 reactions. Kinetic studies using substituted benzyl bromides (e.g., 2,4-difluorobenzyl bromide) show rate acceleration with polar aprotic solvents (DMF, DMSO) . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and transition-state geometries. Experimentally, track reaction progress using in-situ Raman spectroscopy to detect intermediate species .
Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies may arise from trace moisture, catalyst variability (e.g., Pd vs. Cu), or competing side reactions (e.g., elimination). Design a controlled study using standardized catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents. Employ design-of-experiments (DoE) to isolate variables (temperature, catalyst loading). For example, multivariate optimization for bromide determination in capillary electrophoresis reduced interference from chloride ions . Validate reproducibility across ≥3 independent trials.
Q. What advanced analytical techniques are required to detect trace impurities in this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) identifies low-abundance impurities (e.g., dehalogenated byproducts). Pair with GC-MS headspace analysis to detect volatile contaminants. For halogenated analogs like 2-bromo-3,4-difluoroaniline (CAS 1092349-87-5), UPLC with a C18 column and UV detection (254 nm) achieves ppm-level sensitivity . Cross-validate with X-ray crystallography to confirm structural integrity .
Q. What strategies mitigate bromide ion interference in electrochemical studies of this compound?
- Methodological Answer : Bromide ions can skew voltammetric readings. Use ion-selective membranes or modified electrodes (e.g., Ag/AgBr reference) to suppress interference. For bulk analysis, ion chromatography with a Dionex IonPac AS23 column separates bromide from other anions. Pre-treat samples with activated charcoal to adsorb organic bromides, leaving free ions for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
